2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide
Overview
Description
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide is a chemical compound with the empirical formula C12H11N3O5 and a molecular weight of 277.24 g/mol . This compound is known for its unique structure, which includes a cyano group, a nitrophenyl group, and an acrylamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Mode of Action
It is known that the compound belongs to a class of molecules known as “caged” probes . These molecules are designed to be biologically inactive until UV light-mediated photolysis releases a natural product . This allows for high spatial and temporal control over the release of biologically active products .
Biochemical Pathways
Given its classification as a caged probe, it can be inferred that the compound may be involved in a variety of biochemical pathways depending on the nature of the biologically active product released upon photolysis .
Pharmacokinetics
It is known that the chemical caging process may confer membrane permeability on the caged ligand , which could potentially impact the compound’s bioavailability.
Result of Action
The effects would likely depend on the nature of the biologically active product released upon photolysis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (E)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide. For instance, the presence of UV light is necessary for the photolysis of the compound and the subsequent release of the biologically active product . Additionally, the compound is less stable in solution and on silica gel than in solid form .
Preparation Methods
The synthesis of 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with cyanoacetamide in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide is used in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide can be compared to other similar compounds, such as:
2-Cyano-3-(3,4-dimethoxy-5-nitrophenyl)acrylamide: Similar structure but different substitution pattern on the phenyl ring.
2-Cyano-3-(4-methoxy-2-nitrophenyl)acrylamide: Lacks one methoxy group compared to the target compound.
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enoate: An ester analog of the target compound.
Properties
IUPAC Name |
(E)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c1-19-10-4-7(3-8(6-13)12(14)16)9(15(17)18)5-11(10)20-2/h3-5H,1-2H3,(H2,14,16)/b8-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQNQUBSIXWOQB-FPYGCLRLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C(=O)N)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C(=O)N)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55801-65-5 | |
Record name | ALPHA-CYANO-4,5-DIMETHOXY-2-NITROCINNAMAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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